molecular formula C11H13N5O B11121747 2-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide

2-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide

Cat. No.: B11121747
M. Wt: 231.25 g/mol
InChI Key: QOLBLPQDJUWYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture .

Preparation Methods

The synthesis of 2-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of a primary alcohol or aldehyde with molecular iodine in the presence of ammonia to obtain a nitrile intermediate. This intermediate then undergoes a [3+2] cycloaddition with dicyandiamide and sodium azide . Industrial production methods often utilize microwave-assisted reactions to enhance yield and reduce reaction times .

Chemical Reactions Analysis

2-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the biological activity of these acids. This interaction can lead to the inhibition of enzymes or receptors involved in various biological processes . The compound’s electron-donating and electron-withdrawing properties also play a role in its activity, stabilizing electrostatic repulsion and enhancing receptor-ligand interactions .

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

2-methyl-N-[3-(tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C11H13N5O/c1-8(2)11(17)13-9-4-3-5-10(6-9)16-7-12-14-15-16/h3-8H,1-2H3,(H,13,17)

InChI Key

QOLBLPQDJUWYIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC(=CC=C1)N2C=NN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.